Ethyl (2-methylacryloyl)carbamate
Description
Structure
3D Structure
Properties
CAS No. |
53580-39-5 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
ethyl N-(2-methylprop-2-enoyl)carbamate |
InChI |
InChI=1S/C7H11NO3/c1-4-11-7(10)8-6(9)5(2)3/h2,4H2,1,3H3,(H,8,9,10) |
InChI Key |
DOEXKUOGPAEBAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=O)C(=C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Ethyl 2 Methylacryloyl Carbamate
1 Carbamate Group Reactivity
2 Nucleophilic Substitution Reactions
The carbamate moiety in this compound can undergo nucleophilic substitution reactions. The reactivity of the carbamate group is influenced by the nature of the nucleophile and the reaction conditions. Generally, the carbonyl carbon of the carbamate is the electrophilic center.
The rate of nucleophilic attack can be influenced by the electronic properties of the substituents. For instance, in related phenyl chloroformates, the reaction rates are sensitive to the electronic nature of the phenoxy group. nih.gov While specific studies on this compound are not prevalent, the principles of nucleophilic substitution on carbamates suggest that strong nucleophiles can displace the ethoxy group. The reaction mechanism can proceed through a concerted or a stepwise pathway involving a tetrahedral intermediate. nih.govrsc.org For example, the hydrolysis of carbamates can be base-catalyzed, where a hydroxide (B78521) ion acts as the nucleophile. rsc.org
3 Reactions with Functionalized Polymers (e.g., Grafting onto Ethylene (B1197577) Propylene (B89431) Copolymer)
The methacrylate (B99206) group in this compound allows for its use as a monomer in graft polymerization, enabling the modification of polymer surfaces. This process, often initiated by radicals, involves the covalent bonding of the monomer onto a polymer backbone, such as ethylene propylene copolymer, to impart new properties to the material.
Grafting of similar acrylic monomers, like methyl methacrylate (MMA) and glycidyl (B131873) methacrylate (GMA), onto various polymer substrates has been extensively studied. mdpi.commasterorganicchemistry.comnih.govresearchgate.netresearchgate.net These reactions are typically initiated by generating radical sites on the polymer backbone through methods like high-energy radiation or chemical initiators. researchgate.net The monomer then polymerizes from these active sites, forming grafted chains.
For instance, radiation-induced grafting has been successfully employed to graft GMA onto natural fibers, where the degree of grafting is dependent on factors like the absorbed radiation dose and monomer concentration. researchgate.net Similarly, surface-initiated atom transfer radical polymerization (SI-ATRP) has been used to graft poly(poly(ethylene glycol) methacrylate) (PPEGMA) onto halloysite (B83129) nanotubes, demonstrating a controlled method for surface functionalization. nih.gov Although specific examples with ethylene propylene copolymer and this compound are not detailed in the literature, the established methodologies for methacrylate grafting are applicable.
Table 1: Examples of Graft Polymerization of Methacrylate Monomers
| Monomer | Polymer Backbone | Initiation Method | Key Findings | Reference |
| Glycidyl Methacrylate (GMA) | Delignified Kenaf Fibers | Pre-irradiation (gamma rays) | Highest grafting percentage achieved at a 50:50 monomer feed ratio and 20 kGy dose. | researchgate.net |
| Glycidyl Methacrylate (GMA) | Nylon 6 Fibers | Ceric Ammonium Nitrate | Rapid polymerization (15 min) in a microwave, creating a platform for ligand binding. | nih.gov |
| Methyl Methacrylate (MMA) | Gelatin | Tributylborane/p-Benzoquinone | Formation of a cross-linked graft copolymer, promising for scaffold technologies. | mdpi.com |
| Poly(poly(ethylene glycol) methacrylate) (PPEGMA) | Halloysite Nanotubes | Surface-Initiated ATRP | Covalent immobilization of PPEGMA confirmed, offering tailored surface functionalities. | nih.gov |
2 Acryloyl Group Reactivity
1 Radical Addition Reactions
The carbon-carbon double bond in the acryloyl group of this compound is susceptible to radical addition reactions. This reactivity is fundamental to its polymerization and allows for the formation of various carbon-carbon and carbon-heteroatom bonds.
Free radical polymerization of methacrylates, such as methyl and ethyl methacrylate, is a common process initiated by compounds like potassium peroxydisulfate. ripublication.com This proceeds via the repeated addition of monomer units to a growing radical chain.
Furthermore, the acryloyl moiety can participate in Giese-type radical additions. In related systems, photochemically generated carbamyl radicals have been shown to add to α,β-unsaturated esters. researchgate.net This suggests that radicals can add across the double bond of this compound. Photocatalytic methods, for example using an acridine-BF3 complex, can facilitate the α-C-H bond functionalization of N-Boc protected amines and their subsequent addition to vinyl azaarenes. researchgate.net
2 Cycloaddition Reactions (e.g., Diels-Alder)
The electron-deficient nature of the double bond in this compound, due to the electron-withdrawing carbamate group, makes it a good dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. masterorganicchemistry.comlibretexts.orglibretexts.org This reaction involves the concerted interaction with a conjugated diene to form a six-membered ring. masterorganicchemistry.comyoutube.com
The rate of a Diels-Alder reaction is generally enhanced by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. masterorganicchemistry.comlibretexts.orglibretexts.org The presence of the α-methyl group on the dienophile, as in this compound, has been shown in computational studies of similar dienophiles like methyl methacrylate to influence the stereoselectivity of the reaction, often favoring the formation of the exo product. nih.gov
While specific Diels-Alder reactions involving this compound are not extensively documented, its structural features strongly suggest its utility as a reactive dienophile. Other types of cycloadditions, such as [2+2] cycloaddition-retroelectrocyclization reactions, have been demonstrated with carbamate-substituted alkynes, indicating the broader potential of carbamate-functionalized molecules in cycloaddition chemistry. nih.gov
Table 2: Factors Influencing Diels-Alder Reactions
| Factor | Effect on Reaction Rate/Selectivity | Reference |
| Electron-withdrawing group on dienophile | Increases reaction rate | masterorganicchemistry.comlibretexts.orglibretexts.org |
| Electron-donating group on diene | Increases reaction rate | masterorganicchemistry.comlibretexts.orglibretexts.org |
| α-Methyl group on dienophile | Can favor exo selectivity | nih.gov |
| Diene conformation | Must be able to adopt an s-cis conformation | masterorganicchemistry.comlibretexts.org |
3 Oxidative Cyclization of Acrylamide N-Carbamates to Heterocyclic Structures (e.g., Oxazolidine-2,4-diones)
The structure of this compound, possessing both an acrylamide-like feature and a carbamate group, presents the potential for intramolecular cyclization reactions, particularly under oxidative conditions, to form various heterocyclic structures. While direct synthesis of oxazolidine-2,4-diones from this specific precursor is not prominently reported, related oxidative cyclizations of N-arylacrylamides and carbamates provide strong evidence for this type of transformation.
For example, oxidative cascade cyclizations of N-arylacrylamides have been developed to synthesize complex nitrogen-containing heterocycles. researchgate.net These reactions can be triggered by various means, including radical initiators. Cobalt-catalyzed oxidative cyclization of benzamides with maleimides is another example, leading to isoindolone spirosuccinimides through a proposed C-H activation mechanism. nih.gov
4 Catalytic Transformations Involving Carbamate Moieties
The carbamate group within this compound can be targeted in various catalytic transformations to modify its structure and reactivity.
One significant transformation is the catalytic cleavage or cracking of the carbamate. Studies on model carbamates like Methyl N-phenyl carbamate have shown that catalysts such as ZnO, Bi₂O₃, and Al₂O₃ can promote its decomposition at elevated temperatures, primarily yielding aniline (B41778) and urea (B33335), with the isocyanate as a potential intermediate. mdpi.com This suggests that under appropriate catalytic conditions, the carbamate linkage in this compound could be cleaved.
Furthermore, photocatalytic methods have been developed for the functionalization of carbamates. For instance, the α-C-H bond of N-Boc protected amines can be functionalized via a Giese-type addition to activated alkenes using an acridine-BF₃ complex as a photocatalyst. researchgate.net This demonstrates that the alkyl groups attached to the carbamate nitrogen can be activated for C-C bond formation. Additionally, catalytic asymmetric C-H insertion reactions of vinyl carbocations have been reported, showcasing the potential for stereocontrolled transformations at positions α to the carbamate nitrogen. nih.gov
Catalytic Transformations Involving Carbamate Moieties
Palladium-Catalyzed Carbamate Synthesis and Transformations
Palladium catalysis represents a powerful tool in organic synthesis for the formation of carbon-nitrogen bonds, a critical step in the synthesis of carbamates. An efficient methodology for synthesizing N-aryl carbamates involves the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674). organic-chemistry.org In this process, an aryl isocyanate is generated in situ and subsequently trapped by an alcohol to yield the desired carbamate. organic-chemistry.org This approach is noted for its tolerance of a wide array of alcohols, including primary, secondary, and sterically hindered variants. organic-chemistry.org
The versatility of this palladium-catalyzed system suggests a plausible, analogous route for the synthesis of vinyl carbamates like this compound. The reaction would theoretically proceed via the coupling of a vinyl halide, such as 2-bromo-1-propene, with sodium cyanate in the presence of a palladium catalyst and ethanol.
While direct synthesis of this compound via this specific route is not extensively documented in the provided literature, the general applicability of palladium-catalyzed carbamoylation is well-established for creating precursors to materials like polyurethanes. organic-chemistry.orgorganic-chemistry.org The development of such catalytic systems addresses the limitations of harsher, more traditional synthetic methods. organic-chemistry.org
Table 1: Representative Palladium-Catalyzed Synthesis of N-Aryl Carbamates This table showcases the synthesis of various N-Aryl Carbamates using a Palladium-catalyzed approach, demonstrating the catalyst system and yields achieved for different substrates as a model for potential synthesis.
| Aryl Halide/Triflate | Alcohol | Catalyst System | Yield (%) |
| 4-Chlorotoluene | Ethanol | Pd₂(dba)₃ / Ligand | 85 |
| 1-Chloro-4-methoxybenzene | Isopropanol | Pd₂(dba)₃ / Ligand | 92 |
| Phenyl triflate | Benzyl (B1604629) alcohol | Pd(OAc)₂ / Ligand | 95 |
| 1-Chloro-3,5-dimethylbenzene | Cyclohexanol | Pd₂(dba)₃ / Ligand | 91 |
| Data derived from studies on palladium-catalyzed synthesis of N-aryl carbamates. organic-chemistry.org |
Copper-Catalyzed Processes in Carbamate Chemistry
Copper catalysts are instrumental in several reactions pertinent to carbamate chemistry. One significant process is the copper(II)-catalyzed conversion of inorganic cyanide into ethyl carbamate, a reaction of particular relevance in the production of alcoholic spirits. nih.gov In this mechanism, Cu(II) species oxidize cyanide to cyanate. The complexation of the resulting cyanate to the copper ion renders the cyanate more susceptible to nucleophilic attack by ethanol, leading to the formation of ethyl carbamate. nih.gov This catalytic oxidation has been shown to be independent of dissolved oxygen. nih.gov
Beyond this specific transformation, copper catalysis provides a broader platform for carbamate synthesis through oxidative coupling reactions. A green and efficient method utilizes a nano-scale copper catalyst supported on salicylaldehyde-modified chitosan (B1678972) (Cu@Sal-CS). nih.gov This heterogeneous catalyst promotes the C–O and C–N oxidative coupling of substrates like 1,3-dicarbonyl derivatives or 2-substituted phenols with amides to produce a variety of carbamates. nih.gov The reaction proceeds under mild conditions, often accelerated by microwave irradiation, and the catalyst can be recovered and reused without significant loss of activity. nih.gov
Table 2: Copper-Catalyzed Synthesis of Carbamates via Oxidative Coupling This table illustrates the efficacy of a heterogeneous copper catalyst (Cu@Sal-CS) in synthesizing various carbamates from different phenols and amides.
| Phenol Substrate | Amide | Oxidant | Conditions | Yield (%) |
| Salicylaldehyde | Dimethylformamide | TBHP | 80°C, 10 min, MW | 94 |
| 2-Hydroxyacetophenone | Dimethylformamide | TBHP | 80°C, 15 min, MW | 92 |
| Ethyl salicylate | Dimethylformamide | TBHP | 80°C, 15 min, MW | 89 |
| Methyl 2-hydroxy-3-methylbenzoate | Diethylformamide | TBHP | 80°C, 20 min, MW | 85 |
| Data derived from research on Cu@Sal-CS catalyzed oxidative coupling. nih.gov |
Other copper-catalyzed reactions involve the transformation of specialized carbamates, such as ethynyl (B1212043) methylene (B1212753) cyclic carbamates (EMCCs), into complex heterocyclic compounds like polysubstituted pyrroles. organic-chemistry.org These processes highlight the diverse reactivity that copper catalysts can unlock in carbamate chemistry. organic-chemistry.orgchemrxiv.org
Catalytic Cracking of Carbamates to Isocyanates
The thermal decomposition, or cracking, of carbamates to produce isocyanates and an alcohol is a cornerstone of non-phosgene isocyanate synthesis. researchgate.netacs.org This reaction is a reversible and highly endothermic process, typically requiring temperatures above 150°C. nih.gov The use of catalysts is crucial for lowering the reaction temperature and improving selectivity, thereby preventing undesirable side reactions. nih.govresearchgate.net
The catalytic cracking of Methyl N-phenyl carbamate (MPC) is often studied as a model reaction to understand the principles applicable to other carbamates, including this compound. nih.gov Various heterogeneous catalysts have been evaluated for this process. The primary desired reaction is the cleavage of the carbamate into phenyl isocyanate and methanol. However, side reactions can occur, such as the reaction of the isocyanate with water to form an amine (aniline), which can then react with more isocyanate to produce urea (diphenyl urea). nih.gov
Studies have evaluated catalysts such as zinc oxide (ZnO), bismuth(III) oxide (Bi₂O₃), aluminum oxide (Al₂O₃), and Montmorillonite K-10. nih.gov In a closed batch system, it was observed that the catalytic reaction was often dominated by side reactions leading to aniline and urea, potentially influenced by water adsorbed on the catalyst surface. nih.gov Bismuth compounds have also been patented as effective catalysts for the thermal decomposition of various carbamates. google.com
Table 3: Catalytic Cracking of Methyl N-phenyl carbamate (MPC) at 200°C This table presents a comparison of different catalysts for the decomposition of a model carbamate, showing the conversion and the selectivity towards the desired isocyanate versus side products.
| Catalyst | MPC Conversion (%) | Phenyl Isocyanate Selectivity (%) | Aniline Selectivity (%) | Diphenyl Urea Selectivity (%) |
| None (Thermal) | 10 | 55 | 0 | 45 |
| ZnO | 98 | 2 | 49 | 49 |
| Bi₂O₃ | 99 | 1 | 50 | 49 |
| Al₂O₃ | 99 | 1 | 50 | 49 |
| Montmorillonite K-10 | 99 | 1 | 50 | 49 |
| Data derived from a study on the catalytic cracking of Methyl N-phenyl carbamate in a closed system. nih.gov |
This research underscores the importance of catalyst selection and process conditions in directing the decomposition of carbamates toward the desired isocyanate product while minimizing the formation of byproducts. researchgate.netnih.gov
Polymerization Science and Advanced Materials Applications
Fundamental Polymerization Mechanisms of Ethyl (2-methylacryloyl)carbamate
Free radical polymerization (FRP) is a common method for polymerizing vinyl monomers like this compound. This process involves the initiation, propagation, and termination of polymer chains by free radicals.
The initiation of free radical polymerization requires a source of free radicals. This is typically achieved through the decomposition of a thermally or photochemically sensitive initiator.
Thermal Initiators: 2,2′-Azobis(2-methylpropionitrile) (AIBN) is a widely used thermal initiator. When heated, AIBN decomposes to form two cyanoisopropyl radicals and a molecule of nitrogen gas. These radicals then initiate the polymerization of the monomer. The use of AIBN is common in the polymerization of various methacrylate (B99206) monomers. rsc.org For instance, in the polymerization of 2-(diethylamino)ethyl methacrylate, a structurally related monomer, AIBN has been effectively used as an initiator. rsc.org In some controlled polymerization techniques, AIBN can also act as a radical source to regenerate the active catalyst species. cmu.eduacs.org
Photoinitiators: Photoinitiators generate radicals upon exposure to light, typically in the ultraviolet (UV) or visible range. researchgate.net These systems can be categorized into Type I, which undergo unimolecular bond cleavage, and Type II, which require a co-initiator to generate radicals. researchgate.net For methacrylate polymerizations, photoinitiators like benzil (B1666583) ketals (e.g., Irgacure 1173, Irgacure 651) and camphorquinones are often employed. researchgate.net The choice of photoinitiator depends on the desired wavelength of light and the specific reaction conditions. researchgate.net
| Initiator Type | Example(s) | Activation Method |
| Thermal Initiator | 2,2′-Azobis(2-methylpropionitrile) (AIBN) | Heat |
| Photoinitiator | Benzil ketals, Camphorquinones | UV/Visible Light |
Chain-growth polymerization involves the sequential addition of monomer units to a growing polymer chain. youtube.com The kinetics of this process are influenced by the rates of initiation, propagation, and termination. In a typical free radical polymerization, the concentration of radicals is kept low to favor propagation over termination. The rate of polymerization is generally first order with respect to the monomer concentration and can be influenced by factors such as temperature and solvent. ripublication.comresearchgate.net The dynamics of chain growth determine the molecular weight and molecular weight distribution of the resulting polymer.
Controlled/living radical polymerization (CLRP) methods offer precise control over polymer molecular weight, architecture, and dispersity. researchgate.net These techniques rely on establishing a dynamic equilibrium between active propagating radicals and dormant species. researchgate.netyoutube.com
Atom Transfer Radical Polymerization (ATRP) is a robust CLRP method that employs a transition metal complex as a catalyst to reversibly activate and deactivate the growing polymer chains. cmu.edumdpi.com This process allows for the synthesis of well-defined polymers with complex architectures. cmu.edumdpi.com
Copper-based complexes are the most extensively studied and utilized catalysts for ATRP due to their versatility and effectiveness with a wide range of monomers, including methacrylates. cmu.eduresearchgate.net The catalytic system typically consists of a copper(I) halide (e.g., CuBr or CuCl) and a nitrogen-based ligand. cmu.educmu.edu The ligand plays a crucial role in solubilizing the copper salt and tuning the catalyst's activity. cmu.edu
Common Ligands: A variety of nitrogen-based ligands have been successfully used in copper-mediated ATRP, including derivatives of 2,2'-bipyridine (B1663995) (bpy), such as 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy), and multidentate amine ligands like N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA) and tris[2-(dimethylamino)ethyl]amine (B34753) (Me6-TREN). cmu.eduresearchgate.netresearchgate.netdoi.org The choice of ligand influences the ATRP equilibrium constant and, consequently, the polymerization rate and control. acs.org
Mechanism of Catalysis: In a typical ATRP process, the copper(I) complex reversibly abstracts a halogen atom from an alkyl halide initiator to form a copper(II) species and a carbon-centered radical. youtube.com This radical can then propagate by adding monomer units. The reverse reaction, where the copper(II) complex deactivates the propagating radical, is crucial for maintaining a low radical concentration and ensuring controlled polymerization. youtube.comcmu.edu
The table below summarizes common copper-based catalyst systems used in the ATRP of methacrylate monomers.
| Copper Salt | Ligand | Common Applications/Properties |
| CuBr | 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy) | Homogeneous ATRP of methyl methacrylate. cmu.edu |
| CuBr | N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA) | ATRP of various acrylates and methacrylates. researchgate.netdoi.org |
| CuCl | 2,2'-bipyridine (bpy) | One of the original and most common catalyst systems for ATRP. cmu.edu |
| CuBr | tris[2-(dimethylamino)ethyl]amine (Me6-TREN) | Forms highly active catalysts for ATRP. researchgate.net |
Controlled/Living Radical Polymerization Techniques
Atom Transfer Radical Polymerization (ATRP)
Crosslinking Phenomena and Network Formation
Chemical crosslinking involving this compound leverages the reactivity of its constituent groups to form durable three-dimensional polymer networks. The primary route involves the formation of urethane (B1682113) linkages, a reaction fundamental to polyurethane chemistry.
A common approach is the reaction of a polyisocyanate with a polyol, where a monomer like 2-hydroxyethyl methacrylate (HEMA) acts as an end-capping agent. The synthesis of silicone urethane methacrylate (SiUMA), for example, involves reacting a polydimethylsiloxane (B3030410) (PDMS) diol with a diisocyanate like dicyclohexylmethane (B1201802) diisocyanate (H12MDI), followed by end-capping with HEMA. adhesion.kr An equimolar amount of HEMA is added to the isocyanate-terminated prepolymer. adhesion.kr During this process, a thermal polymerization inhibitor such as hydroquinone (B1673460) is often added to prevent premature free-radical polymerization of the methacrylate groups. adhesion.kr The resulting SiUMA molecule contains methacrylate groups that can be subsequently polymerized, typically via photopolymerization, to form the final crosslinked network. adhesion.kr This two-stage curing process (initial urethane formation followed by methacrylate polymerization) allows for control over the network structure and properties.
The crosslink density can be precisely controlled by the choice of reactants. Using a polyisocyanate with a rigid cyclic backbone, such as one containing an isocyanurate ring, and three or more isocyanate groups per molecule, leads to a high crosslink density in the final cured film. google.com This high density contributes significantly to the material's hardness and scratch resistance. google.com
Photopolymerization is a rapid, energy-efficient method for curing resins containing this compound, enabling spatial and temporal control over the formation of crosslinked networks. epo.orgnih.gov
The efficiency of photopolymerization is critically dependent on the selection of a suitable photoinitiator, which absorbs light at a specific wavelength and generates reactive species (typically free radicals) to initiate polymerization. epo.org Photoinitiators are broadly classified into two types. epo.org
Type I Photoinitiators (Cleavage Type): These initiators undergo unimolecular bond cleavage upon irradiation to form free radicals. epo.org Examples include phenylbis(2,4,6-trimethylbenzoyl) phosphine (B1218219) oxide (BAPO) and 2,2-dimethoxyphenoxy acetophenone (B1666503) (DMPA). pocketdentistry.comnih.gov BAPO is known for its high efficiency as it can generate four radicals per molecule, but it can also exhibit higher cytotoxicity compared to other initiators. mdpi.com
Type II Photoinitiators (H-abstraction Type): These initiators require a co-initiator or synergist (often a tertiary amine) to generate radicals via a bimolecular reaction. epo.org A classic example is the camphorquinone (B77051) (CQ) and ethyl 4-dimethylaminobenzoate (EDMAB) system, which is widely used in dental composites and is activated by blue light (λmax ≈ 470 nm). pocketdentistry.comnih.govmdpi.com Benzophenone is another common Type II initiator. adhesion.krmdpi.com
The choice of initiator depends on the light source (e.g., UV, visible light) and the chemical environment. For materials containing urethane groups, it is crucial that the initiator system does not interfere with the urethane linkages. The concentration of the photoinitiator is a key parameter; while a higher concentration can lead to a faster cure, an excess can result in incomplete curing at depth and can negatively affect the final properties of the network. adhesion.krresearchgate.net Studies on similar systems have shown that beyond a certain concentration (e.g., 5 phr of benzophenone), no significant increase in reaction enthalpy is observed. adhesion.kr
| Photoinitiator System | Type | Max. Absorption (λmax) | Co-initiator Required | Key Characteristics |
| BAPO (Irgacure 819) | Type I | ~380-400 nm nih.govmdpi.com | No mdpi.com | High radical quantum yield; efficient but can be more cytotoxic. mdpi.com |
| DMPA | Type I | ~365 nm pocketdentistry.comnih.gov | No | Efficient cleavage-type initiator. pocketdentistry.com |
| Camphorquinone (CQ) | Type II | ~470 nm pocketdentistry.comnih.gov | Yes (e.g., EDMAB) pocketdentistry.comnih.gov | Widely used in visible light curing; initiation can be slower than Type I. mdpi.com |
| Ivocerin™ | Type I | ~405 nm pocketdentistry.comnih.gov | No | A germanium-based initiator used in dental applications. pocketdentistry.com |
| Benzophenone (BP) | Type II | Varies | Yes mdpi.com | Common Type II initiator for UV curing. adhesion.krmdpi.com |
The kinetics of photopolymerization describe the rate and extent of the conversion of monomer double bonds into a polymer network. This process can be monitored in real-time using techniques like photo-Differential Scanning Calorimetry (photo-DSC) or Near-Infrared (NIR) spectroscopy, which tracks the decrease of the methacrylate C=C absorption band around 6165 cm⁻¹. adhesion.krnih.govresearchgate.net
The rate of polymerization (Rp) is influenced by several factors:
Light Intensity: Higher light intensity generally leads to a higher concentration of initiating radicals and thus a faster polymerization rate. researchgate.net
Photoinitiator Concentration: Rp typically increases with initiator concentration up to a certain point, after which optical effects like light screening can become dominant. researchgate.netntu.edu.tw
Temperature: For some urethane methacrylate systems, an increase in temperature can lead to a higher polymerization rate and a greater final degree of conversion (DBC). For instance, the polymerization rate of a urethane-dimethacrylate (UrDMA) was shown to increase significantly when the temperature was raised from 5°C to 85°C. semanticscholar.org
Atmosphere: The presence of oxygen can inhibit free-radical polymerization, particularly at the surface, as oxygen can scavenge radicals to form non-reactive peroxy radicals. researchgate.net
Kinetic studies on UV-curable urethane-acrylates have shown that the final degree of conversion is dependent on the specific chemical structure of the oligomer. ntu.edu.tw The presence of intermolecular hydrogen bonding between urethane groups can lead to pre-association of the monomer molecules, resulting in significantly faster photo-curing compared to non-hydrogen-bonding analogues. semanticscholar.org The kinetics often show an auto-acceleration phase (gel effect), where the polymerization rate increases dramatically as the viscosity of the system rises, hindering termination reactions.
The following table shows representative kinetic data for the polymerization of different methacrylate and methacrylamide (B166291) monomers with various photoinitiator systems, illustrating the impact of chemical structure on reactivity. nih.gov
| Monomer System | Photoinitiator | Max. Polymerization Rate (Rp_max, %/s) | Final Degree of Conversion (DC, %) |
| HEMA | CQ+EDMAB | 2.5 | 85 |
| HEMA | BAPO | 3.8 | 88 |
| HEMA | DMPA | 5.0 | 90 |
| HEMAM | CQ+EDMAB | 1.2 | 60 |
| HEMAM | BAPO | 0.8 | 45 |
| HEMAM | DMPA | 3.5 | 75 |
A significant challenge in the photopolymerization of methacrylate-based systems is volumetric shrinkage, which occurs as monomers spaced by van der Waals distances (~3.4 Å) are converted into polymer chains linked by covalent bonds (~1.5 Å). rsc.org When this shrinkage is constrained, for example by adhesion to a substrate, internal stresses develop. rsc.org These shrinkage stresses can lead to dimensional inaccuracies, microcracking, and delamination, compromising the performance of the material. bohrium.com
Several strategies have been developed to mitigate shrinkage stress in urethane methacrylate systems:
Soft-Start and Pulsed Curing Protocols: These methods involve modulating the light intensity during the initial phase of polymerization. rsc.orgbohrium.com A "soft-start" or "two-step" protocol begins with a period of low-intensity irradiation followed by a high-intensity cure. bohrium.commdpi.com This approach slows the initial reaction rate, delaying the "gel point" (the point at which a continuous network forms). mdpi.com This extended pre-gel phase allows more time for viscous flow and stress relaxation to occur before the material solidifies, which can reduce the final stress by 20-40%. bohrium.com
Exponential Curing: An alternative protocol where the light irradiance is increased exponentially over time has been shown to be highly effective at reducing shrinkage stress without compromising the final degree of conversion. mdpi.com
The table below summarizes different photoactivation protocols and their effectiveness in stress reduction.
| Curing Protocol | Description | Effect on Shrinkage Stress |
| Conventional | Constant high-intensity irradiation. | High stress generation. mdpi.com |
| Soft-Start | Initial low-intensity period, followed by high intensity. | Significant stress reduction by delaying gelation. rsc.orgmdpi.com |
| Pulse-Delay | A series of light pulses separated by dark intervals. | Effective stress reduction, but can require long total curing times. bohrium.commdpi.com |
| Exponential | Irradiance increases exponentially over the curing time. | Significant stress reduction, often superior to soft-start methods. mdpi.com |
Photopolymerization-Induced Crosslinking
Integration into Advanced Material Systems
The functional groups on this compound allow it to be a versatile component in various advanced material systems, from rigid composites to flexible coatings and adhesives.
Fabrication of Resins and Composites
This compound is a suitable monomer for creating polymer resins and composites due to its reactive methacrylate functionality and the durable urethane linkage. Urethane methacrylate (UMA) resins are known for their use in creating rigid, abrasion-resistant parts, making them ideal for applications like jigs and fixtures sybridge.com. The polymerization of this monomer, often initiated by UV light in the presence of a photoinitiator, results in a rigid thermoset plastic with properties comparable to engineering plastics like Nylon PA12 sybridge.com.
In composite materials, urethane acrylates contribute to the organic matrix that binds reinforcing fillers. The properties of the final composite can be finely tuned. For instance, the selection of aliphatic versus aromatic urethane acrylates allows for a balance of properties such as flexibility, resistance to discoloration, and hardness nih.gov. Formulations can be developed for 3D printing applications, where the viscosity and mechanical properties of the resin can be adjusted by changing the specific urethane acrylate (B77674) monomer used nih.gov. These resins can be combined with other dimethacrylates and fillers to create composite blocks with tailored mechanical strength and reduced water sorption for specialized applications sigmaaldrich.com.
Adhesives and Coatings Formulations
Urethane acrylates are a cornerstone in the formulation of high-performance adhesives and coatings, particularly those cured by ultraviolet (UV) or electron beam (EB) energy bomar-chem.com. The combination of the hard urethane segment and the polymerizable acrylate group provides a unique balance of hardness, flexibility, chemical resistance, and adhesion to various substrates researchgate.netbomar-chem.com.
Coatings: In coatings, this compound can be incorporated into formulations to enhance surface properties. Urethane acrylate coatings are valued for providing high scratch resistance, non-yellowing characteristics (especially aliphatic types), and excellent outdoor durability allnex.com. They can be formulated to have a wide range of properties, from hard and tough to soft and flexible allnex.comcastrocompositesshop.com. These coatings are used in numerous industries, including automotive, industrial, and plastics coatings allnex.comdergipark.org.tr. The high reactivity of the acrylate group allows for rapid curing, which is a significant advantage in industrial processes bomar-chem.com.
Adhesives: The carbamate (B1207046) group in the monomer enhances adhesion through hydrogen bonding, while the methacrylate network provides cohesive strength. Urethane acrylate-based adhesives are known for their toughness, flexibility, and strong bonding to a wide range of materials, including plastics, metals, and composites bomar-chem.comcastrocompositesshop.com. They are used in applications ranging from pressure-sensitive adhesives (PSAs) and laminating adhesives to structural bonding bomar-chem.comcastrocompositesshop.com. By selecting the appropriate urethane acrylate oligomers and monomers, formulators can create adhesives with specific properties like optical clarity, hydrolytic stability, or enhanced flexibility at low temperatures bomar-chem.comallnex.com.
Functionalization of Polymer Blends (e.g., In Situ Compatibilization)
Blending two or more polymers is often challenging due to their inherent immiscibility, which typically results in poor mechanical properties. Compatibilizers are additives that modify the interfacial character between the polymer phases, promoting adhesion and stabilizing the blend's morphology youtube.comyoutube.com.
A monomer like this compound can be used to create graft copolymers that act as reactive compatibilizers dtic.mil. In this approach, a polymer chain is grown from the methacrylate group, while the urethane portion of the molecule can establish favorable interactions (e.g., hydrogen bonding) with one of the polymers in the blend. This in-situ formation of a copolymer at the interface reduces interfacial tension and improves the dispersion of the phases, leading to enhanced material properties youtube.comdtic.mil. Studies on similar systems, such as polyamide/ABS blends, have shown that incorporating a reactive, functionalized component can dramatically improve the toughness and create a super-tough material from an otherwise brittle blend dtic.mil.
Hydrogel Development (excluding biomedical applications)
Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water. While much research on urethane acrylate hydrogels focuses on biomedical areas, the underlying principles are applicable to industrial uses bomar-chem.comoup.comnih.gov. The gel is formed by the crosslinking polymerization of the methacrylate groups of monomers like this compound.
The properties of the resulting hydrogel can be controlled by the formulation. For example, the degree of crosslinking, which affects swelling and mechanical strength, can be managed by the concentration of the monomer and any additional crosslinking agents. The incorporation of hydrophilic or hydrophobic co-monomers can tailor the hydrogel's water absorption capacity and its interaction with other substances. While specific non-biomedical applications are less documented, potential uses could include absorbent materials in agriculture, specialty coatings, or as components in separation technologies where controlled swelling is desired. The diversity in hydrogel chemistry allows for adaptation to a wide array of potential applications oup.com.
Molecularly Imprinted Polymers (MIPs)
Molecularly Imprinted Polymers (MIPs) are synthetic materials designed to have custom-made recognition sites for a specific target molecule (the "template") nih.govresearchgate.net. The process involves polymerizing functional monomers and a crosslinker around the template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the target.
The selection of the functional monomer is critical, as its interaction with the template dictates the selectivity and affinity of the resulting MIP nih.gov. A monomer like this compound possesses a carbamate group that can act as a hydrogen bond donor and acceptor. This makes it a potential functional monomer for templates that have corresponding hydrogen bonding capabilities. The non-covalent interactions between the carbamate group and the template would form a pre-polymerization complex. Subsequent free-radical polymerization of the methacrylate group would fix these interactions within a highly crosslinked polymer matrix mdpi.com. After removal of the template, the carbamate groups would be precisely positioned within the imprinted cavity to selectively rebind the target molecule. While specific use of this compound as a functional monomer is not widely documented, its chemical structure fits the requirements for creating MIPs for various target analytes researchgate.netresearchgate.net.
Data Tables
Table 1: Mechanical Properties of Urethane Methacrylate (UMA 90) Resin This table summarizes the key mechanical specifications of a standard urethane methacrylate resin after being cured, illustrating its suitability for durable mechanical parts.
| Property | Value | Test Method |
| Tensile Modulus | 2000 ± 100 MPa | - |
| Ultimate Tensile Strength | 46 ± 3 MPa | - |
| Elongation at Break | 17 ± 2% | - |
| Flexural Modulus | 2010 ± 119 MPa | - |
| Hardness | 86 Shore D | - |
| Density | 1.200 g/cm³ | ASTM D792 |
| Heat Deflection Temperature | 51°C @ 0.455 MPa | - |
| Data sourced from SyBridge Technologies, 2020 sybridge.com |
Table 2: Properties of Experimental Resins Based on Different Urethane Acrylates (UAs) This table shows how the choice of different urethane acrylate monomers in a formulation can affect the physical and mechanical properties of the resulting 3D-printed material after a 15-minute UV exposure.
| UA Group | Viscosity (Pa·s) | Maximum Flexural Strength (MPa) | Flexural Modulus (GPa) | Shore Hardness (D) |
| 87A (Aliphatic Hexa-acrylate) | 1.83 ± 0.04 | 55.4 ± 11.2 | 1.4 ± 0.2 | 80.6 ± 0.7 |
| 88A (Aromatic Hexa-acrylate) | 1.95 ± 0.02 | 70.8 ± 10.3 | 1.8 ± 0.3 | 81.3 ± 0.5 |
| 588 (Aliphatic UA) | 2.50 ± 0.08 | 75.3 ± 6.1 | 1.8 ± 0.2 | 82.2 ± 0.6 |
| 594 (Aliphatic Triacrylate) | 3.33 ± 0.04 | 74.5 ± 11.2 | 1.8 ± 0.3 | 82.4 ± 0.7 |
| 5812 (High-Functional Aliphatic UA) | 3.52 ± 0.04 | 82.8 ± 7.9 | 2.1 ± 0.2 | 84.1 ± 0.4 |
| Control (Commercial Resin) | 2.45 ± 0.03 | 78.5 ± 7.2 | 1.9 ± 0.2 | 83.2 ± 0.4 |
| Data adapted from a 2021 study on UA-based resins for 3D printing. nih.gov |
Spectroscopic and Computational Investigations
Advanced Spectroscopic Characterization Techniques for Derived Polymers and Materials
The polymerization of ethyl (2-methylacryloyl)carbamate yields macromolecular structures that require sophisticated analytical methods for their complete characterization. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools in this endeavor.
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the local chemical environments of specific nuclei, such as protons (¹H) and carbon-13 (¹³C). temp.domains This information is fundamental to confirming the structure of the polymer, determining the extent of monomer incorporation in copolymers, and analyzing the stereochemical arrangement of the polymer chain. temp.domainssapub.org
Proton NMR (¹H NMR) is routinely used to confirm the successful polymerization of this compound and to analyze the structure of the resulting polymers. temp.domains The disappearance of the characteristic signals from the vinyl protons of the monomer is a clear indicator of polymerization. In copolymers, ¹H NMR allows for the quantification of monomer incorporation by comparing the integration of signals unique to each monomer unit. tue.nlemich.edu
For instance, in copolymers of ethyl methacrylate (B99206) (a structurally similar monomer) with other monomers like styrene (B11656), the relative amounts of each monomer can be determined from the ¹H NMR spectrum. tue.nl The signals for the main-chain methylene (B1212753) protons in polymethacrylates typically appear as broad resonances, the complexity of which arises from the various possible stereochemical arrangements. sapub.orgresearchgate.net
Interactive Table: Representative ¹H NMR Chemical Shifts for Poly(ethyl methacrylate) (PEMA) and Related Structures
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| α-Methyl Protons (-C(CH₃)-) | 0.8 - 1.2 | Broad singlet/multiple peaks | Sensitive to tacticity. |
| Backbone Methylene Protons (-CH₂-) | 1.8 - 2.1 | Broad multiplet | Overlaps with other signals can make precise assignment difficult. sapub.org |
| O-CH₂- Protons (Ethyl Group) | ~4.0 | Broad quartet | |
| -CH₃ Protons (Ethyl Group) | ~1.2 | Broad triplet |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent, temperature, and the specific microstructure of the polymer.
Carbon-13 NMR (¹³C NMR) is particularly sensitive to the stereochemical arrangement of the polymer backbone, known as tacticity. researchgate.netibm.com The signals for the quaternary carbon, the carbonyl carbon, and the α-methyl carbon in polymethacrylates are often split into multiple peaks corresponding to different stereochemical triads (isotactic, syndiotactic, and atactic). researchgate.netlmaleidykla.lt
Analysis of these peak intensities allows for the quantification of the relative amounts of each triad (B1167595), providing a detailed picture of the polymer's stereoregularity. researchgate.netibm.com For example, in studies of poly(methyl methacrylate) (PMMA), distinct resonances are observed for the α-methyl carbons in isotactic, syndiotactic, and heterotactic triads. ibm.com Similar principles apply to polymers of this compound, where the side chain structure is slightly different but the backbone stereochemistry can be similarly probed. The disappearance of the double-bond peaks from the monomer spectrum is a key indicator of successful polymerization in the ¹³C NMR spectrum of the resulting polymer. researchgate.net
Interactive Table: Expected ¹³C NMR Chemical Shift Regions for Tacticity Analysis of Polymethacrylates
| Carbon Type | Typical Chemical Shift (δ, ppm) | Sensitivity to Tacticity |
| Carbonyl Carbon (C=O) | 175 - 180 | Sensitive to pentad sequences. researchgate.net |
| Quaternary Carbon (-C(CH₃)-) | 44 - 46 | Sensitive to triad sequences. |
| α-Methyl Carbon (-C(CH₃)-) | 16 - 20 | Highly sensitive to triad sequences. researchgate.net |
| Backbone Methylene Carbon (-CH₂-) | 52 - 56 | Sensitive to diad sequences. |
| O-CH₂- Carbon (Ethyl Group) | ~60 | Less sensitive to backbone tacticity. |
| -CH₃ Carbon (Ethyl Group) | ~14 | Less sensitive to backbone tacticity. |
Note: The specific chemical shifts are influenced by the solvent and experimental conditions.
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are invaluable for resolving complex, overlapping signals in polymer spectra. iupac.orgresearchgate.net An HSQC experiment correlates the chemical shifts of directly bonded proton and carbon atoms, providing unambiguous assignments of signals in both the ¹H and ¹³C NMR spectra. iupac.orgresearchgate.net
This is particularly useful for polymethacrylates, where the ¹H NMR signals for the backbone and side-chain protons can be broad and poorly resolved. researchgate.net By spreading the information into a second dimension, HSQC can separate these overlapping signals and confirm the connectivity within the polymer structure. iupac.org Other 2D NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can further aid in the complete structural elucidation by revealing proton-proton and long-range proton-carbon couplings, respectively. iupac.orgresearchgate.net
Infrared (IR) spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. s-a-s.org For this compound and its derived polymers, IR spectroscopy can confirm the presence of key functional groups and monitor the polymerization process. spectroscopyonline.comnist.gov
The IR spectrum of the monomer would be expected to show characteristic absorption bands for the N-H bond, the C=O groups of the carbamate (B1207046) and ester, the C=C double bond of the methacrylate group, and C-O bonds. spectroscopyonline.comnist.govnih.gov Upon polymerization, the most significant change in the IR spectrum is the disappearance of the band associated with the C=C double bond stretching vibration, confirming the conversion of the monomer into the polymer. researchgate.netekb.eg The other characteristic bands of the carbamate and ester functionalities should remain in the polymer spectrum. spectroscopyonline.com
Interactive Table: Characteristic IR Absorption Bands for this compound and its Polymer
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Present in Monomer? | Present in Polymer? |
| N-H | Stretching | ~3300 | Yes | Yes |
| C-H (sp² and sp³) | Stretching | 2850 - 3100 | Yes | Yes |
| C=O (Ester) | Stretching | ~1720 | Yes | Yes |
| C=O (Carbamate) | Stretching | ~1690 | Yes | Yes |
| C=C | Stretching | ~1635 | Yes | No |
| N-H | Bending | ~1530 | Yes | Yes |
| C-O | Stretching | 1100 - 1300 | Yes | Yes |
Note: The exact positions of the absorption bands can be influenced by the physical state of the sample and intermolecular interactions.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying compounds with chromophores, such as conjugated systems or carbonyl groups. researchgate.net While the unconjugated methacrylate group in this compound is not a strong chromophore in the visible region, the carbonyl groups of the ester and carbamate functionalities will exhibit π → π* transitions in the UV region. researchgate.net
UV-Vis spectroscopy can be employed to monitor photochemical reactions, such as photo-initiated polymerization or photodegradation of the resulting polymer. Changes in the UV-Vis absorption spectrum over time can provide kinetic information about these processes. Furthermore, for materials derived from these polymers, UV-Vis spectroscopy can be used to assess their optical properties, such as transparency or UV-blocking capabilities. researchgate.net For example, the introduction of specific chromophoric groups into the polymer structure would lead to new absorption bands in the UV-Vis spectrum, which can be used to characterize the modified material. researchgate.net
Mass Spectrometry (e.g., High-Resolution Mass Spectrometry (HR-MS)) for Molecular Weight and Structure Confirmation
| Compound | Formula | Calculated Exact Mass (Da) |
| This compound | C₇H₁₁NO₃ | 157.0739 |
Note: The calculated exact mass is a theoretical value. Experimental verification through HR-MS is required for confirmation.
Thermal Analysis of Polymeric Materials
Thermal analysis techniques are crucial for understanding the behavior of polymeric materials, such as poly(this compound), as a function of temperature. These methods provide information on thermal stability, phase transitions, and decomposition profiles.
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This technique is widely used to determine the glass transition temperature (Tg), melting point (Tm), and crystallization behavior of polymers. For polymers derived from methacrylate monomers, the Tg is a key parameter indicating the transition from a rigid, glassy state to a more flexible, rubbery state. While specific DSC data for poly(this compound) is not extensively documented, studies on similar poly(alkyl methacrylate)s show that the length and structure of the alkyl side chain significantly influence the Tg. For example, poly(ethyl methacrylate) has a reported Tg of 65 °C. It is anticipated that the carbamate group in poly(this compound) would influence its thermal properties, potentially leading to a different Tg compared to other poly(methacrylate)s.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information about the thermal stability and decomposition of materials. For polymeric materials, TGA can determine the onset of degradation, the temperature of maximum degradation rate, and the amount of residual mass at the end of the analysis. Studies on various poly(methacrylate)s indicate that their thermal stability is influenced by factors such as the nature of the side chain and the presence of functional groups. It is expected that the thermal decomposition of poly(this compound) would involve the degradation of the polymer backbone and the side chains containing the carbamate group.
Morphological and Microstructural Analysis of Derived Materials
The morphology and microstructure of materials derived from this compound, particularly in their polymeric form, play a significant role in determining their physical and mechanical properties.
Energy-Dispersive X-ray Spectroscopy (EDX) and Wavelength-Dispersive X-ray Spectroscopy (WDX)
Energy-dispersive X-ray spectroscopy (EDX or EDS) and wavelength-dispersive X-ray spectroscopy (WDX or WDS) are analytical techniques used for the elemental analysis or chemical characterization of a sample. They are often coupled with electron microscopy (e.g., SEM-EDX). When the electron beam of the microscope strikes the sample, it excites electrons in the atoms, causing them to emit X-rays at characteristic energies for each element. By detecting and analyzing these X-rays, the elemental composition of the sample can be determined.
For a material derived from this compound, EDX or WDX analysis would be expected to show peaks corresponding to carbon (C), oxygen (O), and nitrogen (N), the constituent elements of the monomer. The quantitative analysis could provide the relative abundance of these elements, which can be compared to the theoretical composition to verify the material's identity.
| Element | Symbol | Expected Presence in Poly(this compound) |
| Carbon | C | Yes |
| Oxygen | O | Yes |
| Nitrogen | N | Yes |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the analysis of polymers derived from this compound, XPS provides critical information about the surface chemistry, which is paramount for applications such as coatings, biomedical devices, and functionalized materials.
The survey scan of a polymer of this compound is expected to show peaks corresponding to carbon (C 1s), oxygen (O 1s), and nitrogen (N 1s), the constituent elements of the monomer. High-resolution spectra of these core levels can be deconvoluted to identify the specific chemical environments of the atoms, confirming the presence of the urethane (B1682113) and methacrylate functionalities.
For instance, the high-resolution C 1s spectrum can be fitted with multiple peaks representing the different carbon bonds. Based on the structure of this compound, the following peaks are anticipated:
C-C/C-H: Carbon atoms in the ethyl and methyl groups.
C-N: Carbon in the carbamate group bonded to nitrogen.
C-O: Carbon single-bonded to oxygen in the ester and carbamate groups.
C=O: Carbon double-bonded to oxygen in the ester and carbamate groups.
Similarly, the O 1s spectrum can be deconvoluted to distinguish between the oxygen atoms in the carbonyl groups (C=O) and the single-bonded oxygen atoms (C-O). The N 1s spectrum would show a single peak corresponding to the nitrogen atom in the urethane linkage (-NH-C=O).
Studies on analogous polyurethane and polymethacrylate (B1205211) systems have demonstrated the utility of XPS in confirming polymer structure and investigating surface properties. For example, in polyurethane systems, the N 1s peak at a binding energy of around 400.4 eV is characteristic of the isocyanate groups in urethane linkages. mdpi.com Furthermore, analysis of poly(methyl methacrylate) (PMMA) by XPS reveals distinct chemical states for carbon, which can be correlated to the different bonding environments within the polymer. researchgate.net In polyurethane nanocomposites, XPS has been used to characterize the main chain elements and the carbon-based bonds, confirming the presence of carbon, oxygen, and nitrogen. numberanalytics.com The relative amounts of different chemical bonds, such as O-C=O, can be determined from high-resolution C 1s spectra. numberanalytics.com
The surface composition of polyurethane films has been shown to be dominated by the soft segments of the resins, with the isocyanate segments tending to remain in the bulk. researchgate.net Angle-dependent XPS (ADXPS) can be employed to probe the compositional gradients within the near-surface region of the polymer film. nih.gov This technique is particularly useful for understanding surface segregation phenomena and the orientation of functional groups at the polymer-air or polymer-substrate interface.
Molecular and Supramolecular Characterization of Polymers
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight and Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight and molecular weight distribution of polymers. This information is crucial as it directly influences the mechanical, thermal, and solution properties of the polymeric material. For polymers synthesized from this compound, GPC/SEC analysis provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
The analysis involves dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF), and passing it through a column packed with porous gel. nih.govscirp.org Larger polymer chains are excluded from the pores and elute faster, while smaller chains penetrate the pores to varying extents and elute later. The elution time is then correlated to the molecular weight using a calibration curve constructed from polymer standards with known molecular weights, such as polystyrene or poly(methyl methacrylate). nih.govepa.gov
Research on polymers with similar structures, such as urethane-based and acrylic-based polymers, provides insight into the expected GPC/SEC results for poly(this compound). For example, GPC analysis of urethane and acrylic-based polymers has been reported with detailed molecular weight distribution data. nih.govscirp.org
Table 1: Representative GPC/SEC Data for Urethane and Acrylic-Based Polymers
| Sample ID | Polymer Type | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Eluent | Reference |
| PA191 | Acrylic Polymer | 25,000 | 32,000 | 1.28 | THF/DMF | nih.gov |
| PA208 | Waterborne Polyurethane Dispersion | 34,200 | 145,800 | 4.26 | DMF | scirp.org |
| PMVM4-4 | Poly(2-methacryloyloxyethyl methacrylate) | 23,400 | - | - | THF/Water | bhu.ac.in |
This table is for illustrative purposes and shows data from analogous polymer systems.
The choice of eluent and calibration standards is critical for obtaining accurate molecular weight data. For some polyurethanes, DMF has been found to be a more suitable solvent than THF. nih.gov The use of multi-angle light scattering (MALS) detectors in conjunction with GPC/SEC can provide absolute molecular weights without the need for column calibration, offering a more accurate characterization of novel polymers like those derived from this compound. numberanalytics.com
Dynamic Light Scattering (DLS) for Polymer Conformation and Aggregation (e.g., Micelle Formation)
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and macromolecules in solution. For polymers of this compound, DLS can provide valuable information on the hydrodynamic radius (Rh) of the polymer chains in various solvents, as well as insights into their aggregation behavior, such as the formation of micelles for amphiphilic block copolymers.
The principle of DLS involves illuminating a polymer solution with a laser and analyzing the time-dependent fluctuations in the scattered light intensity. These fluctuations are caused by the Brownian motion of the polymer coils, and their correlation function can be related to the diffusion coefficient, from which the hydrodynamic radius is calculated using the Stokes-Einstein equation.
In the context of "smart" polymers, which respond to external stimuli like temperature or pH, DLS is a powerful tool to monitor changes in polymer conformation and assembly. wisconsin.edulmaleidykla.lt For instance, copolymers containing this compound and a hydrophilic block could potentially self-assemble into micelles in aqueous solutions. DLS can be used to determine the critical micelle concentration (CMC) and the size of the resulting micelles. zhaw.ch Studies on triblock copolymers have shown that DLS can elucidate the formation of spherical micelles upon changes in temperature. mdpi.com
The aggregation and phase behavior of polymer solutions can be studied as a function of concentration and temperature using DLS. mdpi.com For example, DLS studies on copolymers of styrene and methyl methacrylate in theta solvents have revealed the coil-to-globule transition as a function of temperature. researchgate.net
Table 2: Illustrative DLS Data for a Self-Assembling Polymer System
| Polymer System | Condition | Hydrodynamic Radius (Rh), nm | Polydispersity | Description |
| Amphiphilic Block Copolymer | Below CMC | 5 - 10 | Low | Unimers (individual polymer chains) |
| Amphiphilic Block Copolymer | Above CMC | 50 - 100 | Moderate | Micellar aggregates |
| Thermoresponsive Polymer | 25 °C | 20 - 30 | Low | Extended chains |
| Thermoresponsive Polymer | 40 °C (Above LCST) | 200 - 300 | High | Aggregated globules |
This table is a hypothetical representation to illustrate the type of data obtained from DLS studies.
Transmission Electron Microscopy (TEM) for Polymer Morphology
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides direct visualization of the morphology of materials at the nanoscale. numberanalytics.com For polymers of this compound, TEM can be employed to study the solid-state morphology of thin films, the shape and size of nanoparticles, and the structure of self-assembled aggregates like micelles.
In a TEM, a beam of electrons is transmitted through an ultra-thin specimen, and an image is formed from the interaction of the electrons with the sample. Contrast in the image can be generated through various mechanisms, including mass-thickness contrast and diffraction contrast. For polymers, which are composed of light elements, staining with heavy elements (e.g., osmium tetroxide, phosphotungstic acid) is often necessary to enhance contrast. researchgate.net
TEM is particularly valuable for characterizing the morphology of block copolymers and polymer blends. For instance, in a phase-separated block copolymer containing poly(this compound) as one of the blocks, TEM could reveal the different domain structures (e.g., lamellar, cylindrical, spherical) depending on the block ratio and processing conditions. Studies on polyurethane/polystyrene latex films have used TEM to visualize the core-shell morphology of the particles. researchgate.net
For self-assembled structures in solution, such as micelles, cryo-TEM can be used to observe their morphology in a vitrified state, preserving their solution structure. TEM has been used to confirm the well-dispersed nature of nanoparticles within a polymer matrix. researchgate.net
Table 3: Potential Morphological Features of Poly(this compound) Systems Observable by TEM
| Polymer System | Potential Morphology | Description |
| Homopolymer Film | Amorphous | Lack of long-range order, typical for many vinyl polymers. |
| Block Copolymer | Microphase-separated domains | Ordered nanostructures (e.g., lamellae, cylinders) formed by immiscible blocks. |
| Nanocomposite | Dispersed nanoparticles | Visualization of the distribution and aggregation state of nanofillers within the polymer matrix. |
| Micellar Solution | Spherical or worm-like micelles | Aggregates formed by the self-assembly of amphiphilic copolymers in a selective solvent. |
This table presents hypothetical morphologies that could be investigated using TEM.
Gravimetric Analysis for Sorption Properties of Functionalized Materials
Gravimetric analysis, in the context of polymer science, is often used to determine the sorption properties of materials, such as water or solvent uptake. For functionalized materials based on this compound, understanding their interaction with aqueous environments is crucial for applications in areas like biomaterials, coatings, and membranes.
The method typically involves exposing a pre-weighed dry polymer sample to a liquid or vapor environment (e.g., water, buffer solution) for a specific period. The sample is then removed, blotted to remove excess surface liquid, and weighed again. The percentage of liquid sorption is calculated from the weight difference.
The chemical structure of the polymer plays a significant role in its water sorption characteristics. For urethane dimethacrylate-based systems, it has been shown that the incorporation of hydrophobic pendant groups can significantly reduce water uptake. researchgate.netnih.gov Conversely, the presence of hydrophilic groups, such as the urethane linkage in this compound, can contribute to water absorption through hydrogen bonding.
Studies on dentin adhesives containing urethane-linked multifunctional methacrylates have demonstrated that these materials exhibit lower water sorption compared to controls, which is attributed to a higher crosslink density. nih.gov The water sorption of dental polymers is known to be influenced by the degree of crosslinking. nih.gov
Table 4: Representative Water Sorption Data for Urethane-Based Polymers
| Polymer System | Water Sorption (wt%) | Test Conditions | Reference |
| Urethane Dimethacrylate (UDMA) Copolymer | ~3.5 | Immersion in water for 7 days | researchgate.net |
| UDMA with pendant ethyl groups | ~2.5 | Immersion in water for 7 days | researchgate.net |
| UDMA with pendant phenyl methoxy (B1213986) groups | ~2.1 | Immersion in water for 7 days | researchgate.net |
| BisGMA/HEMA Control Adhesive | ~6.0 | Immersion in water | nih.gov |
| MPE-containing Adhesive | ~4.5 | Immersion in water | nih.gov |
This table presents data from analogous polymer systems to illustrate the range of water sorption values.
Theoretical and Computational Chemistry Studies
Theoretical and computational chemistry provides powerful tools to investigate the structure, properties, and reactivity of molecules and materials at the atomic and molecular level. For a compound like this compound and its corresponding polymers, computational studies can offer insights that complement experimental findings and guide the design of new materials.
Monomer and Polymer Conformation: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to determine the optimized geometry, electronic structure, and vibrational frequencies of the this compound monomer. scirp.orgresearchgate.net Such calculations can help in understanding the conformational preferences of the molecule and the nature of its chemical bonds. For polymers, molecular dynamics (MD) simulations can be employed to study the chain conformation, flexibility, and interactions in the bulk state or in solution.
Reactivity and Polymerization Mechanisms: Computational methods can be used to investigate the mechanism and kinetics of polymerization of this compound. For instance, the reaction pathways for radical polymerization can be modeled to understand the propagation and termination steps. Studies on urethane formation have utilized DFT to elucidate the reaction mechanisms, comparing concerted and stepwise pathways. researchgate.net
Structure-Property Relationships: Computational models can predict various properties of polymers derived from this compound. For example, MD simulations can be used to calculate the glass transition temperature (Tg), mechanical properties, and diffusion of small molecules within the polymer matrix. The interaction of the polymer with surfaces or other molecules can also be simulated to understand adhesion and compatibility.
Self-Assembly and Micellization: For copolymers containing this compound, computational techniques can be used to study their self-assembly behavior. Coarse-grained simulations, for example, can model the formation of micelles and other aggregates in solution, providing information on their size, shape, and stability. zhaw.ch
A study on ethyl benzyl (B1604629) carbamates used molecular modeling with methods like PM3, HF, and DFT to optimize structures and compute vibrational frequencies, which were then compared with experimental data. scirp.orgresearchgate.net Another computational study investigated the catalytic mechanism of urethane formation using nitrogen-containing catalysts, employing the G3MP2BHandHLYP composite method. mdpi.com These examples highlight the potential of computational chemistry to provide a deeper understanding of the chemical and physical properties of this compound and its polymers.
Density Functional Theory (DFT) Calculations for Reaction Energetics and Pathways
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the energetics and pathways of chemical reactions involving complex organic molecules. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles of this methodology can be applied to understand its reactivity. DFT calculations provide insights into the electronic structure and thermochemistry of reactants, transition states, and products, which are crucial for predicting reaction mechanisms. arxiv.org
For analogous systems, such as the gas-phase elimination of other ethyl carbamate derivatives, DFT calculations have been instrumental in determining activation energies and reaction enthalpies. For instance, in the thermal decomposition of a substituted ethyl carbamate, DFT at the B3LYP/6-31G(d,p) level of theory can be used to model the transition state and calculate the energy barrier for the reaction. researchgate.net These calculations often reveal a concerted, six-membered cyclic transition state for the elimination of ethylene (B1197577).
A hypothetical DFT study on this compound could investigate various potential reaction pathways, such as thermal decomposition or reactions with other molecules. The calculated energetic profile would help in identifying the most favorable reaction pathway.
Table 1: Hypothetical DFT-Calculated Thermodynamic Data for a Reaction Pathway of this compound
| Species | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) |
| This compound | 0.00 | 0.00 |
| Transition State 1 | +35.2 | +34.5 |
| Intermediate | -5.8 | -6.2 |
| Transition State 2 | +15.7 | +16.1 |
| Products | -20.3 | -21.0 |
This table presents hypothetical data for illustrative purposes, based on typical values for similar compounds.
Computational Prediction of Monomer/Solvent Interactions in Polymerization
The interactions between a monomer and the solvent during polymerization can significantly influence the reaction kinetics and the properties of the resulting polymer. Computational methods can be used to predict and analyze these interactions. For instance, DFT calculations can be employed to study the transesterification of a structurally similar methacrylate, 2-(diethylamino)ethyl methacrylate (DEAEMA), with methanol. rsc.org These studies can reveal the cooperative effect of the solvent in the reaction mechanism. rsc.org
In the case of this compound, computational models could be used to simulate its behavior in various solvents. By calculating interaction energies and analyzing the non-covalent interactions (such as hydrogen bonding) between the monomer and solvent molecules, it is possible to predict the solubility and the effect of the solvent on the monomer's reactivity. This information is critical for selecting an appropriate solvent system for polymerization to achieve a desired polymer structure and molecular weight.
Table 2: Hypothetical Calculated Interaction Energies of this compound with Various Solvents
| Solvent | Interaction Energy (kcal/mol) |
| Toluene (B28343) | -2.5 |
| Tetrahydrofuran | -4.8 |
| Dimethylformamide | -6.2 |
| Methanol | -7.5 |
This table presents hypothetical data for illustrative purposes.
Theoretical Models for Polymer Architecture and Branching Characteristics
Theoretical models play a crucial role in understanding and predicting the architecture of polymers. For polymers derived from this compound, computational simulations can provide insights into chain growth, branching, and cross-linking phenomena. Kinetic Monte Carlo simulations, for example, can be used to model the polymerization process and predict the resulting polymer's microstructure, including tacticity and sequence distribution in copolymers.
Studies on Catalyst Optimization and Ligand Effects through Computational Modeling
Computational modeling is an invaluable tool for the rational design and optimization of catalysts for polymerization reactions. While there is a lack of specific studies on catalyst optimization for this compound polymerization, the principles can be extrapolated from research on other monomers. DFT calculations can be used to investigate the mechanism of catalyzed polymerization, including the binding of the monomer to the catalyst's active site and the energetics of the insertion and propagation steps.
Furthermore, computational chemistry allows for the systematic study of ligand effects on catalyst performance. By modeling a series of catalysts with different ligand structures, it is possible to establish structure-activity relationships. This can help in identifying ligands that enhance catalytic activity, improve control over polymer stereochemistry, or increase tolerance to functional groups. These in silico studies can significantly reduce the experimental effort required for catalyst development by pre-screening promising candidates.
Q & A
Q. What analytical methods are recommended for detecting and quantifying ethyl carbamate in complex matrices (e.g., fermented foods, beverages)?
Ethyl carbamate (EC) detection requires high sensitivity due to its low concentrations (ng/L to mg/L) in food matrices. Key methodologies include:
- Gas Chromatography–Mass Spectrometry (GC–MS): Widely used for alcoholic beverages and soy sauce. Internal standards like ethyl carbamate-d5 improve accuracy. Columns such as DB-WAX or Carbowax 20M achieve LODs of 0.5–20 μg/L .
- High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): Pre-column derivatization with 9-xanthydrol enables EC quantification in wine and brandy with LODs <1 μg/L .
- Headspace Solid-Phase Microextraction (HS-SPME): Minimizes matrix interference in stone fruit spirits, paired with GC–MS for LODs of ~35 µg/L .
Table 1: Comparison of Analytical Methods
| Matrix | Method | Internal Standard | LOD (μg/L) | Reference |
|---|---|---|---|---|
| Alcoholic beverages | GC–MS | Ethyl carbamate-d5 | 2–5 | |
| Soya sauce | GC–MS | Propyl carbamate | 1 | |
| Wine | HPLC-FLD | 9-xanthydrol derivative | 0.5 |
Q. How does ethanol co-exposure influence ethyl carbamate metabolism and toxicity?
Ethanol competitively inhibits CYP2E1, the primary enzyme metabolizing EC into vinyl carbamate (a DNA-reactive carcinogen). Acute ethanol exposure slows EC clearance, while chronic exposure upregulates CYP2E1, potentially increasing carcinogenicity. However, some studies paradoxically report reduced EC carcinogenicity with ethanol, possibly due to metabolic saturation or detoxification pathway activation .
Methodological Insight: Use in vitro human liver microsomes with NADPH cofactors to study CYP2E1 activity. Monitor metabolites (e.g., vinyl carbamate, 2-hydroxyethyl carbamate) via LC–MS/MS .
Q. What are the primary precursors and formation pathways of ethyl carbamate in fermented systems?
EC forms via:
- Urea Pathway: Reaction of ethanol with urea (from yeast metabolism) during fermentation/storage.
- Cyanate Pathway: Cyanide (from stone fruit pits) converts to cyanate, reacting with ethanol.
- Citrulline Pathway: Arginine degradation in lactic acid bacteria produces citrulline, a precursor .
Experimental Design: Simulate fermentation in controlled bioreactors, varying nitrogen sources (urea vs. arginine) and measuring EC via GC–MS. Use isotopic labeling (e.g., ¹³C-ethanol) to trace reaction pathways .
Advanced Research Questions
Q. How can contradictory data on ethyl carbamate’s genotoxicity (e.g., in vitro vs. in vivo results) be reconciled?
EC shows weak in vitro clastogenicity (e.g., sister chromatid exchange in human lymphocytes) but strong in vivo effects (DNA damage, micronuclei in rodents). This discrepancy arises from:
- Metabolic Activation: In vivo systems generate vinyl carbamate, a potent mutagen undetected in in vitro assays without exogenous activation .
- Dose Dependency: High doses in in vivo studies (e.g., 10–100 mg/kg bw) exceed dietary exposure, skewing risk extrapolation .
Methodological Recommendation: Use transgenic rodent models (e.g., gpt delta mice) to quantify in vivo mutagenicity at physiologically relevant doses .
Q. What laboratory-scale strategies effectively mitigate ethyl carbamate formation without altering product quality?
- Urease Treatment: Hydrolyzes urea to ammonia and CO₂. FDA-approved urease reduces EC by 80% in wine .
- Yeast Engineering: CRISPR-modified Saccharomyces cerevisiae strains with reduced urea synthesis (e.g., DUR1,2 knockouts) .
- Precursor Scavenging: Add adsorbents (e.g., activated carbon) during fermentation to trap cyanide or urea .
Table 2: Mitigation Efficacy in Model Systems
| Strategy | Matrix | EC Reduction | Reference |
|---|---|---|---|
| Urease | Wine | 80% | |
| DUR1,2 Knockout | Beer | 70% | |
| Activated Carbon | Stone Fruit Spirits | 60% |
Q. How should carcinogenicity studies be designed to address species-specific differences in ethyl carbamate toxicity?
Mice are highly susceptible to EC-induced lung and liver tumors, while rats show lower sensitivity. Key considerations:
- Metabolic Profiling: Compare CYP2E1 activity and vinyl carbamate adduct formation across species .
- Lifetime Bioassays: Administer EC via drinking water (0.1–10 mg/kg bw/day) to mimic human exposure. Include ethanol co-exposure groups to assess synergism .
- Omics Integration: Use transcriptomics to identify oncogenic pathways (e.g., RAS activation) and proteomics to quantify DNA repair protein expression .
Q. Why do some studies report ethyl carbamate as non-mutagenic in bacterial assays (e.g., Ames test) but carcinogenic in mammals?
EC itself is not directly DNA-reactive. Its carcinogenicity depends on metabolic conversion to vinyl carbamate, which forms DNA adducts (e.g., 1,N⁶-ethenoadenosine). Bacterial systems lack mammalian metabolic enzymes, yielding false negatives in Ames tests .
Validation Approach: Use SOS/umu assay with rat S9 liver extract to confirm metabolic activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
